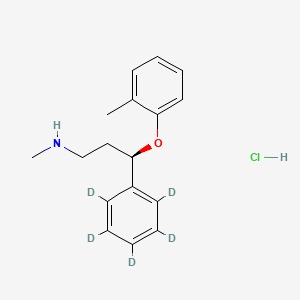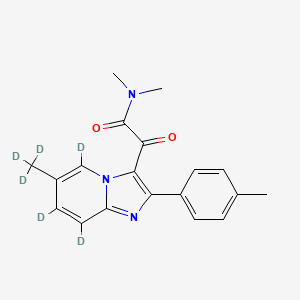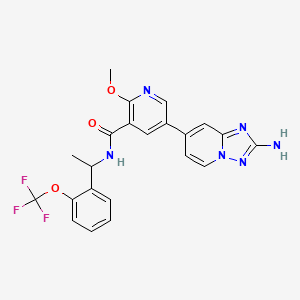![molecular formula C15H14O4 B12429481 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one CAS No. 18693-06-6](/img/structure/B12429481.png)
4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yangonin is one of the six major kavalactones found in the kava plant (Piper methysticum). It is known for its pharmacological properties, including its ability to bind to the cannabinoid receptor CB1 and its role as a positive allosteric modulator of GABA-A receptors . The compound has a chemical formula of C15H14O4 and a molar mass of 258.273 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Yangonin can be synthesized through various chemical routes. One common method involves the condensation of coumaroyl-CoA and malonyl-CoA, followed by cyclization and methylation reactions . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, yangonin is often extracted from the kava plant using solvents such as ethanol or methanol. The extraction process involves grinding the kava roots, followed by solvent extraction and purification using techniques like chromatography . The purified yangonin is then isolated and further processed to achieve the desired purity levels.
化学反应分析
Types of Reactions: Yangonin undergoes various chemical reactions, including:
Oxidation: Yangonin can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can convert yangonin into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the yangonin molecule, potentially enhancing its therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
科学研究应用
作用机制
Yangonin exerts its effects through several mechanisms:
Cannabinoid Receptor Activation: Yangonin binds to the cannabinoid receptor CB1, acting as an agonist and modulating the endocannabinoid system.
GABA-A Receptor Modulation: It acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission and contributing to its anxiolytic properties.
Monoamine Oxidase Inhibition: Yangonin inhibits monoamine oxidase, particularly isozyme B, which may have implications for its antidepressant effects.
Anti-inflammatory Pathways: Yangonin down-regulates inflammatory factors and inhibits osteoclast activity through the NF-κB, AKT, and downstream c-Fos/NFATc1 signaling pathways.
相似化合物的比较
Yangonin is often compared with other kavalactones, such as:
Desmethoxyyangonin: Similar to yangonin but lacks the methoxy group at the C4 position.
Kavain: Another major kavalactone with anxiolytic and sedative properties. It differs structurally from yangonin and has distinct pharmacological effects.
Yangonin’s unique combination of cannabinoid receptor activation, GABA-A receptor modulation, and monoamine oxidase inhibition sets it apart from other kavalactones, making it a compound of significant interest in scientific research and therapeutic applications.
属性
IUPAC Name |
4-methoxy-6-[2-(4-methoxyphenyl)ethenyl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIYUYCSMZCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859418 |
Source


|
| Record name | 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18693-06-6 |
Source


|
| Record name | 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18693-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)

![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)






![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)

